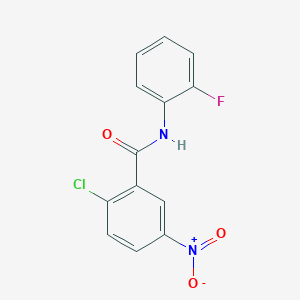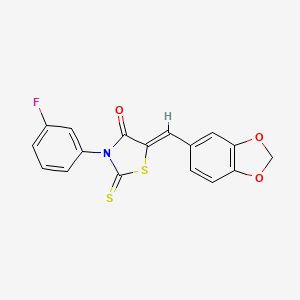![molecular formula C18H15BrN2OS B11694987 2-(4-bromonaphthalen-1-yl)-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11694987.png)
2-(4-bromonaphthalen-1-yl)-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromonaphthalen-1-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a thiophene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Bromnaphthalen-1-yl)-N’-[(Z)-(3-Methylthiophen-2-yl)methyliden]acetohydrazid umfasst in der Regel die folgenden Schritte:
Bildung des Hydrazids: Dieser Schritt beinhaltet die Reaktion von 4-Bromnaphthalin-1-carbonsäure mit Hydrazinhydrat, um das entsprechende Hydrazid zu bilden.
Kondensationsreaktion: Das Hydrazid wird dann unter sauren Bedingungen mit 3-Methylthiophen-2-carbaldehyd umgesetzt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, umfassen, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Bromnaphthalen-1-yl)-N’-[(Z)-(3-Methylthiophen-2-yl)methyliden]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Hydrazidgruppe kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Das Bromatom am Naphthalinring kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Es kann als Baustein für die Synthese biologisch aktiver Moleküle verwendet werden.
Materialwissenschaften: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für den Einsatz in der organischen Elektronik und Photonik.
Chemische Biologie: Es kann als Sonde zur Untersuchung biologischer Prozesse verwendet werden, die Hydrazide und Thiophene betreffen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(4-Bromnaphthalen-1-yl)-N’-[(Z)-(3-Methylthiophen-2-yl)methyliden]acetohydrazid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Hydrazidgruppe kann kovalente Bindungen mit nukleophilen Stellen in Proteinen oder anderen Biomolekülen bilden und so möglicherweise ihre Funktion verändern. Der Thiophenring kann an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen und so die Bindungsaffinität und Spezifität beeinflussen.
Wirkmechanismus
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Bromnaphthalen-1-yl)essigsäure
- (4-Bromnaphthalen-1-yl)methanaminhydrochlorid
- 2-(4-Bromnaphthalen-1-yl)-1,3-dioxolan
Einzigartigkeit
2-(4-Bromnaphthalen-1-yl)-N’-[(Z)-(3-Methylthiophen-2-yl)methyliden]acetohydrazid ist aufgrund des Vorhandenseins sowohl eines Bromnaphthalen-Restes als auch eines Thiophenrings einzigartig, die unterschiedliche elektronische und sterische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H15BrN2OS |
|---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
2-(4-bromonaphthalen-1-yl)-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15BrN2OS/c1-12-8-9-23-17(12)11-20-21-18(22)10-13-6-7-16(19)15-5-3-2-4-14(13)15/h2-9,11H,10H2,1H3,(H,21,22)/b20-11- |
InChI-Schlüssel |
BVSMCZNDDIQITC-JAIQZWGSSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N\NC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Kanonische SMILES |
CC1=C(SC=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694934.png)

![propan-2-yl 4-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11694946.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11694951.png)
![N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11694958.png)

![(3Z)-3-{(2Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11694969.png)
![(5E)-1-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11694971.png)
![(5Z)-3-benzyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694973.png)
![Benzamide, 2-iodo-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11694974.png)

